molecular formula C20H25N3O4 B2774515 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide CAS No. 898458-37-2

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide

Cat. No. B2774515
CAS RN: 898458-37-2
M. Wt: 371.437
InChI Key: IDCJYXYEMPADSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide, also known as FIIN-3, is a chemical compound that has gained significant attention in the scientific community due to its potential as an anticancer agent.

Scientific Research Applications

Synthesis and Design of Novel Compounds

  • Cascade Reactions for Indolone Scaffolds : Visible-light-induced aerobic dearomative reactions of indoles, involving compounds similar to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide, have been explored for synthesizing oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one. These reactions offer facile access to diverse indolone scaffolds, demonstrating the compound's role in the synthesis of novel chemical structures (Zhang et al., 2016).

  • Crystal Structure and Molecular Docking : The crystal structure and molecular docking studies of related furan and indoline derivatives have been conducted, revealing potential anti-mycobacterial, anti-microbial, and anti-cancer activities. This highlights the compound's significance in medicinal chemistry and drug design (Nishtala & Basavoju, 2018).

Biological Activities

  • Anticancer Potential : N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer activities. These compounds target the epidemal growth factor receptor (EGFR) and exhibit potent activities against various cancer cell lines, indicating the potential use of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide in cancer treatment (Lan et al., 2017).

  • Antimicrobial and Antioxidant Activities : Derivatives of furan and indoline, structurally similar to the compound , have been synthesized and studied for antimicrobial and antioxidant activities. These findings suggest the potential of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide in developing new antimicrobial and antioxidant agents (Devi et al., 2010).

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-26-12-5-10-21-19(24)20(25)22-14-17(18-8-4-13-27-18)23-11-9-15-6-2-3-7-16(15)23/h2-4,6-8,13,17H,5,9-12,14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCJYXYEMPADSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.